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Compound of Interest

Compound Name: Ligritinib

Cat. No.: B15579023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of experimental data validating the receptor

tyrosine kinase AXL as the primary target of Ligritinib (AB801). It further compares Ligritinib's

performance with other notable AXL inhibitors, offering a valuable resource for researchers in

oncology and drug development.

Executive Summary
Ligritinib, also known as AB801, is a potent and selective, orally active inhibitor of the AXL

receptor tyrosine kinase. AXL is a key player in various oncogenic processes, including tumor

growth, metastasis, and the development of resistance to therapies, making it a compelling

target in cancer treatment. Experimental data, including biochemical and cellular assays,

strongly support AXL as the primary pharmacological target of Ligritinib. This guide delves into

the specifics of this validation and provides a comparative landscape of AXL inhibitors.

Data Presentation: Ligritinib's Potency and
Selectivity
The following tables summarize the quantitative data that substantiates AXL as the primary

target of Ligritinib and compare its activity with other AXL inhibitors.

Table 1: Biochemical Activity of Ligritinib (AB801) and Comparator AXL Inhibitors
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Compoun
d

Target
Assay
Type

IC50 (nM) Kᵢ (nM)

Selectivit
y over
MERTK
(Fold)

Selectivit
y over
TYRO3
(Fold)

Ligritinib

(AB801)
hAXL HTRF 3.3 0.024 860x 1400x

Bemcentini

b

(BGB324)

hAXL HTRF 5.2 0.25 130x 400x

Dubermati

nib

(DS1205b)

hAXL HTRF 77 - 14x 9x

Sitravatinib hAXL HTRF 4.0 - 4x 0.3x

Data sourced from Arcus Biosciences.

Table 2: Cellular Activity of Ligritinib (AB801) in AXL-Expressing Cells

Compound Cell Line Assay Type Condition IC50 (nM)

Ligritinib (AB801) H1299 NSCLC pAXL ELISA Serum-free 17

Ligritinib (AB801) H1299 NSCLC pAXL ELISA
100% Human

Serum
68

Bemcentinib

(BGB324)
H1299 NSCLC pAXL ELISA Serum-free 270

Bemcentinib

(BGB324)
H1299 NSCLC pAXL ELISA

100% Human

Serum
1,100

Data sourced from Arcus Biosciences.

Table 3: Comparative Kinase Inhibition Profile of Gilteritinib
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Kinase IC50 (nM)

FLT3 0.29

AXL 0.73

c-KIT 230

Gilteritinib is another potent AXL inhibitor, and its profile provides a basis for comparison. Data

sourced from Mori M, et al. (2017).

Mandatory Visualization
AXL Signaling Pathway
The following diagram illustrates the central role of AXL in activating key downstream signaling

pathways that promote cancer cell survival, proliferation, and migration.
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Caption: AXL signaling pathway and point of inhibition by Ligritinib.

Experimental Workflow for AXL Target Validation
This workflow outlines the key experimental steps to validate AXL as the primary target of a

small molecule inhibitor like Ligritinib.
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Caption: Experimental workflow for validating a kinase inhibitor's primary target.

Logical Relationship of Evidence
This diagram illustrates how different lines of experimental evidence converge to validate AXL

as the primary target of Ligritinib.
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Caption: Convergence of evidence for AXL as Ligritinib's primary target.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on

established protocols in the field.

Biochemical Kinase Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
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Objective: To determine the in vitro inhibitory activity of a compound against a purified

kinase.

Materials:

Recombinant human AXL kinase.

Kinase buffer (e.g., HEPES, MgCl₂, DTT, BSA).

ATP.

Biotinylated substrate peptide (e.g., a poly-GT peptide).

HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and

Streptavidin-XL665).

384-well low-volume white plates.

Procedure:

Add the test compound (e.g., Ligritinib) at various concentrations to the wells of the

microplate.

Add the AXL kinase and the biotinylated substrate peptide to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and add the HTRF detection reagents.

Incubate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and

620 nm.

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-

parameter logistic curve.
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Cellular AXL Phosphorylation Assay (ELISA-based)
Objective: To measure the ability of a compound to inhibit AXL autophosphorylation in a

cellular context.

Materials:

AXL-expressing cell line (e.g., H1299).

Cell culture medium (with and without serum).

Gas6 ligand (to stimulate AXL phosphorylation).

Lysis buffer.

ELISA plate pre-coated with an AXL capture antibody.

Detection antibody (e.g., anti-phosphotyrosine antibody conjugated to HRP).

Substrate for HRP (e.g., TMB).

Stop solution.

Procedure:

Seed the AXL-expressing cells in a 96-well plate and allow them to adhere.

Serum-starve the cells to reduce basal AXL activity.

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

Stimulate the cells with Gas6 for 15-30 minutes to induce AXL phosphorylation.

Wash the cells with cold PBS and lyse them.

Transfer the cell lysates to the AXL capture ELISA plate and incubate.

Wash the plate and add the anti-phosphotyrosine detection antibody.
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Wash the plate and add the HRP substrate.

Stop the reaction with the stop solution and read the absorbance at 450 nm.

Determine the IC50 value by plotting the absorbance against the compound concentration.

Cellular Thermal Shift Assay (CETSA)
Objective: To provide direct evidence of target engagement by measuring the thermal

stabilization of the target protein upon ligand binding in intact cells.

Materials:

Cells expressing the target protein (AXL).

PBS and protease inhibitors.

PCR tubes or plate.

Thermal cycler.

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

Equipment for protein quantification (e.g., Western blot or ELISA).

Procedure:

Treat the cells with the test compound or vehicle control.

Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g.,

3 minutes).

Lyse the cells to release the proteins.
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Separate the soluble fraction (containing non-denatured protein) from the aggregated

fraction by centrifugation.

Quantify the amount of soluble AXL protein at each temperature for both the treated and

control samples using Western blotting or ELISA.

Plot the amount of soluble AXL as a function of temperature to generate melting curves. A

shift in the melting curve to a higher temperature in the presence of the compound

indicates target engagement.

Conclusion
The available biochemical and cellular data strongly validate AXL as the primary target of

Ligritinib. Its high potency and selectivity, particularly when compared to other AXL inhibitors,

position it as a promising therapeutic agent for cancers driven by AXL signaling. Further

studies, including Cellular Thermal Shift Assays and genetic validation experiments, would

provide additional direct evidence of target engagement and dependency. This guide provides

a foundational understanding for researchers and drug development professionals to evaluate

Ligritinib and its place in the landscape of AXL-targeted therapies.

To cite this document: BenchChem. [Validating AXL as the Primary Target of Ligritinib: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15579023#validating-axl-as-the-primary-target-of-
ligritinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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